molecular formula C10H12FNO2 B14841622 Ethyl 2-fluoro-5-methylpyridine-4-acetate

Ethyl 2-fluoro-5-methylpyridine-4-acetate

Katalognummer: B14841622
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: OMGSBZYJMSSVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-fluoro-5-methylpyridine-4-acetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include mild temperatures and the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods are chosen for their efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-5-methylpyridine-4-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 2-fluoro-5-methylpyridine-4-acetate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

    2-Fluoro-4-methylpyridine: Another fluorinated pyridine with similar properties.

    Ethyl 4-fluoro-2-methylpyridine-3-acetate: A structural isomer with different substitution patterns.

Uniqueness: Ethyl 2-fluoro-5-methylpyridine-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced metabolic stability and lipophilicity make it particularly valuable in drug development .

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

ethyl 2-(2-fluoro-5-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)12-6-7(8)2/h4,6H,3,5H2,1-2H3

InChI-Schlüssel

OMGSBZYJMSSVAO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC(=NC=C1C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.